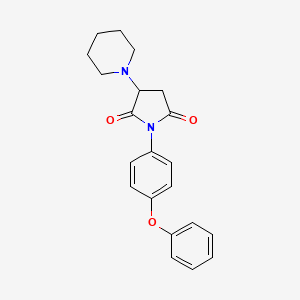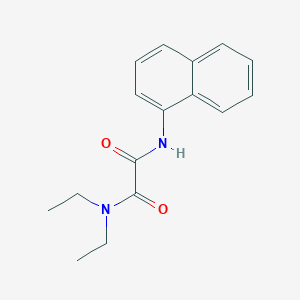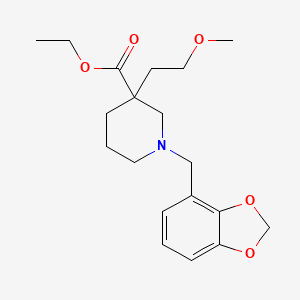
1-(4-phenoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(4-phenoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as PPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPD is a type of pyrrolidinedione derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 1-(4-phenoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to act on various receptors and signaling pathways in the brain. This compound has been found to modulate the activity of glutamate receptors, which are involved in learning and memory processes, as well as the activity of dopamine receptors, which play a role in reward and motivation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-apoptotic activity. These effects are thought to contribute to this compound's neuroprotective properties and may also have implications for other areas of research, such as cancer biology and immunology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-phenoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione in lab experiments is that it has been extensively studied and characterized, making it a reliable and well-understood compound. However, one limitation is that this compound can be difficult to synthesize in large quantities, which may limit its use in certain types of experiments.
Orientations Futures
There are many potential directions for future research on 1-(4-phenoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, including:
1. Investigating the specific mechanisms underlying this compound's neuroprotective effects in order to develop more targeted therapies for neurodegenerative diseases.
2. Exploring the potential applications of this compound in other areas of research, such as cancer biology and immunology.
3. Developing new synthesis methods for this compound that are more efficient and scalable.
4. Conducting more extensive safety and toxicity studies to determine the potential risks associated with this compound use.
5. Investigating the potential use of this compound in combination with other compounds or therapies to enhance its effects.
Applications De Recherche Scientifique
1-(4-phenoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(4-phenoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20-15-19(22-13-5-2-6-14-22)21(25)23(20)16-9-11-18(12-10-16)26-17-7-3-1-4-8-17/h1,3-4,7-12,19H,2,5-6,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZXWOQJAMFAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B4073607.png)
![5-chloro-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine](/img/structure/B4073611.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B4073616.png)
![N-(sec-butyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4073624.png)


![3-(1H-pyrazol-1-yl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B4073641.png)
![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4073644.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4073647.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4073655.png)
![N-(2-methoxyethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4073657.png)
![1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4073665.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4073673.png)